![molecular formula C4H9ClN2 B2601443 (2S)-2-aminobutanenitrile hydrochloride CAS No. 887277-58-9](/img/structure/B2601443.png)
(2S)-2-aminobutanenitrile hydrochloride
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Overview
Description
“(2S)-2-aminobutanenitrile hydrochloride” is a chemical compound. The “2S” indicates that it is a stereoisomer, specifically the S (from Latin sinister, meaning ‘left’) enantiomer. The “2-aminobutanenitrile” part suggests that it contains an amino group (NH2) and a nitrile group (CN) on a butane backbone . The “hydrochloride” indicates that it is a salt formed with hydrochloric acid .
Synthesis Analysis
While specific synthesis methods for “(2S)-2-aminobutanenitrile hydrochloride” were not found, the synthesis of similar compounds often involves reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .
Molecular Structure Analysis
The molecular structure of a compound like “(2S)-2-aminobutanenitrile hydrochloride” would likely involve a butane backbone with an amino group and a nitrile group attached. The exact structure would depend on the positions of these functional groups .
Scientific Research Applications
Synthesis and Stability
(2S)-2-aminobutanenitrile hydrochloride is an important synthetic intermediate in the production of neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. It also serves as an industrial precursor to pyrroline and pyrrolidine. The hydrochloride form is preferred for storage due to its stability at room temperature, as demonstrated by Capon et al. (2020), who developed an improved synthesis of 4-aminobutanenitrile, highlighting its importance and application in medical and industrial fields (Capon, Avery, Purdey, & Abell, 2020).
Medicinal Chemistry
(2S)-2-aminobutanenitrile hydrochloride derivatives exhibit significant pharmacological activity, as seen in compounds like Phenibut (4-amino-3phenylbutanoic acid hydrochloride), used as a nootropic agent, and Baclofen, a myorelaxant and analgesic. The synthesis and study of these derivatives are crucial in medicinal chemistry due to their potential as pharmacologically active substances, as explored by Vasil'eva et al. (2016) in their synthesis and structural analysis of various 3,4-disubstituted aminobutyric acids (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Chemical and Structural Analysis
Advanced spectroscopic and computational techniques, such as vibrational spectroscopy, reactive site analysis, and molecular docking studies, are applied to study compounds like (2S)-2-aminobutanenitrile hydrochloride. These studies aid in understanding the molecular structure, reactivity, and potential biological applications of the compound. An example of this is the comprehensive study by Fathima Rizwana et al. (2020), which delves into the vibrational analysis, molecular properties, and potential antiviral activity of a specific derivative of (2S)-2-aminobutanenitrile hydrochloride (B. Fathima Rizwana, J. Prasana, S. Muthu, & C. Abraham, 2020).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-aminobutanenitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGHKZQRNGOMQR-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-aminobutanenitrile hydrochloride | |
CAS RN |
887277-58-9 |
Source
|
Record name | (2S)-2-aminobutanenitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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